molecular formula C19H17N5O3S B1681324 Tnik-IN-1 CAS No. 933886-36-3

Tnik-IN-1

Cat. No.: B1681324
CAS No.: 933886-36-3
M. Wt: 395.4 g/mol
InChI Key: OOYMGIRITPQNDA-UHFFFAOYSA-N
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Description

Tnik-IN-1 is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tnik-IN-1 typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with an appropriate benzoyl chloride derivative under basic conditions. The acetylation of the amino group is achieved using acetic anhydride in the presence of a base such as pyridine. The final step involves coupling the thiazole derivative with an aniline derivative under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tnik-IN-1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Tnik-IN-1 has several scientific research applications:

Mechanism of Action

The mechanism of action of Tnik-IN-1 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and the benzoyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    4-Benzoylthiazole: Another thiazole derivative with potential medicinal applications.

    N-Acetyl-4-aminobenzamide: Shares structural similarities with the benzoyl and acetyl groups.

Uniqueness

Tnik-IN-1 is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

933886-36-3

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4 g/mol

IUPAC Name

5-[(4-acetamidobenzoyl)amino]-2-anilino-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H17N5O3S/c1-11(25)21-14-9-7-12(8-10-14)17(27)24-18-15(16(20)26)23-19(28-18)22-13-5-3-2-4-6-13/h2-10H,1H3,(H2,20,26)(H,21,25)(H,22,23)(H,24,27)

InChI Key

OOYMGIRITPQNDA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TNIK-IN-1;  TNIK IN 1;  TNIKIN1;  TNIK-inhibitor-1;  TNIK inhibitor 1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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